molecular formula C20H17N5O3S B236498 N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

カタログ番号 B236498
分子量: 407.4 g/mol
InChIキー: PYCGOYAZEUNERY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDT-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDT-001 is a small molecule that belongs to the class of benzodioxine derivatives and has shown promising results in various preclinical studies as a potential drug candidate for the treatment of several diseases.

作用機序

The mechanism of action of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of many diseases. Additionally, this compound has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

実験室実験の利点と制限

One of the main advantages of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its high potency and selectivity towards its target. This makes it a promising drug candidate for the treatment of various diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

将来の方向性

Several future directions can be explored to further understand the therapeutic potential of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. These include:
1. Investigating the mechanism of action of this compound in more detail to identify its molecular targets and signaling pathways.
2. Conducting more preclinical studies to evaluate the safety and efficacy of this compound in animal models of various diseases.
3. Developing novel formulations of this compound to improve its solubility and bioavailability.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
5. Exploring the potential of this compound as a combination therapy with other drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various preclinical studies as a potential drug candidate for the treatment of several diseases. Its high potency and selectivity towards its target make it a promising drug candidate. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

合成法

The synthesis of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-amino-5-ethyl-1,2,4-triazole to form the intermediate product, which is further reacted with 4-aminoacetophenone to yield the final product, this compound.

科学的研究の応用

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

特性

分子式

C20H17N5O3S

分子量

407.4 g/mol

IUPAC名

N-[3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H17N5O3S/c1-2-17-22-23-20-25(17)24-19(29-20)13-4-3-5-14(10-13)21-18(26)12-6-7-15-16(11-12)28-9-8-27-15/h3-7,10-11H,2,8-9H2,1H3,(H,21,26)

InChIキー

PYCGOYAZEUNERY-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

正規SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。